N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
This compound is a pyrimidinedione herbicide . It is a potential carcinogen and is thought to act as a calcitonin gene-related peptide (CGRP) receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine . Another method involves the bioisosteric replacement of the thiourea, and the phenoxycarbonyl chloride-assisted coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine group and a pyrimidine group . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.433, a boiling point of 50-55 °C, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Scientific Research Applications
Central Nervous System Applications
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide and similar compounds have been studied for their potential in treating central nervous system disorders. Compounds like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have shown potent GlyT1 inhibitory activity and favorable pharmacokinetics profiles, potentially increasing glycine in cerebrospinal fluid (Yamamoto et al., 2016).
Antineoplastic Applications
Studies on compounds such as 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (flumatinib) have demonstrated their potential in treating chronic myelogenous leukemia (CML). This includes identifying the main metabolic pathways of these compounds in humans (Gong et al., 2010).
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential use in cancer therapy (Kambappa et al., 2017).
Role as Rho Kinase Inhibitors
Compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which share a similar structure, have been investigated for their role as Rho kinase inhibitors, particularly in the context of central nervous system disorders (Wei et al., 2016).
Transcription Factor Inhibition
Research has been conducted on compounds structurally related to N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, which could be relevant in various therapeutic applications (Palanki et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2F3N6O/c17-11-5-10(16(19,20)21)7-22-12(11)8-23-15(28)27-3-1-26(2-4-27)14-6-13(18)24-9-25-14/h5-7,9H,1-4,8H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYZVGKXTRJNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)Cl)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide |
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